![molecular formula C9H10ClN3 B11903630 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11903630.png)
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an isopropyl group at the 1st position. It is used as an intermediate in pharmaceutical research and development due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine. The reaction is carried out in dimethylacetamide at 80°C for four hours. The resulting product is then purified through standard extraction and washing procedures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 6 exhibits moderate reactivity in SNAr reactions due to the electron-withdrawing nature of the pyrazolo[4,3-c]pyridine core. Key findings include:
Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate stabilized by the electron-deficient pyridine ring. Steric hindrance from the isopropyl group slightly reduces reaction rates compared to non-substituted analogs .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:
Key Observation : The isopropyl group at N1 does not interfere with catalytic cycles but may necessitate longer reaction times for sterically demanding substrates .
Electrophilic Substitution
The pyrazolo[4,3-c]pyridine core undergoes electrophilic attacks at electron-rich positions:
Regioselectivity : Electrophiles preferentially attack C3 and C5 due to resonance stabilization from the adjacent nitrogen atoms .
Functionalization of the Isopropyl Group
The isopropyl substituent undergoes standard alkyl-group reactions:
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, ring transformations occur:
Scientific Research Applications
Medicinal Applications
The compound has been explored for its potential therapeutic applications, particularly in the following areas:
Antitumor Activity
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant antitumor properties. The compound has been synthesized and tested for its cytotoxic effects against various cancer cell lines. In one study, the introduction of substituents at specific positions on the pyrazole ring enhanced its potency against tumor cells, demonstrating its potential as an anticancer agent .
Antimicrobial Properties
The pyrazolo[4,3-c]pyridine framework has been associated with antimicrobial activity. Compounds derived from this scaffold have shown effectiveness against a variety of bacterial strains, indicating their potential use in treating infections . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Studies have suggested that derivatives of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where modulation of inflammatory pathways can lead to therapeutic benefits .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier and influence neuroinflammatory processes makes it a candidate for further investigation in neuropharmacology .
Case Studies and Research Findings
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to enhance yield and purity while enabling modifications that could lead to more potent derivatives.
Synthetic Pathways:
- Step 1 : Formation of the pyrazole ring through cyclization reactions.
- Step 2 : Introduction of the isopropyl group via alkylation methods.
- Step 3 : Chlorination at the 6-position using chlorinating agents.
Mechanism of Action
The mechanism of action of 6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[4,3-c]pyridine: Lacks the isopropyl group at the 1st position.
6-chloro-1H-pyrazolo[3,4-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
6-chloro-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional triazole and pyrimidine rings.
Uniqueness
6-chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 1st position and the chlorine atom at the 6th position makes it a valuable intermediate in the synthesis of various bioactive compounds.
Biological Activity
6-Chloro-1-isopropyl-1H-pyrazolo[4,3-c]pyridine (CAS No. 1643499-73-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H10ClN3 with a molecular weight of 195.65 g/mol. The compound features a pyrazolo[4,3-c]pyridine core structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves several steps including the chlorination of pyrazole derivatives followed by cyclization reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing starting materials like 3-amino pyrazoles and appropriate electrophiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives, including this compound. The compound has been evaluated in various cancer cell lines:
- Cell Lines Tested : Lung, breast, colon, and prostate cancer.
- IC50 Values : Preliminary results suggest that this compound exhibits significant antiproliferative activity with IC50 values in the low micromolar range against several tumor cell lines .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Induction of Apoptosis : Studies indicate that these compounds may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .
Case Studies
Several case studies illustrate the efficacy of pyrazolo[4,3-c]pyridine derivatives:
- Xenograft Models : In vivo studies using xenograft mouse models demonstrated that compounds related to this compound significantly reduced tumor growth without severe side effects .
- Cytotoxicity Tests : Cytotoxicity assays revealed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Data Summary
Property | Value |
---|---|
Molecular Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
Antiproliferative Activity (IC50) | Low micromolar range |
Mechanism | CDK inhibition, apoptosis induction |
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-1-propan-2-ylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-8-3-9(10)11-4-7(8)5-12-13/h3-6H,1-2H3 |
InChI Key |
HKHXWBSCBKKRME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC(=NC=C2C=N1)Cl |
Origin of Product |
United States |
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